6-Bromo-2-mercaptobenzothiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

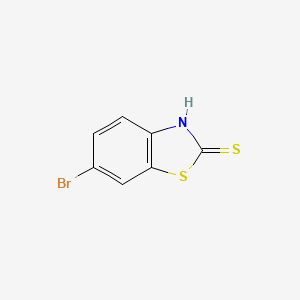

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNS2/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNFZKHAWHVYFFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)SC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80462349 | |

| Record name | 6-Bromo-2-mercaptobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51618-30-5 | |

| Record name | 6-Bromo-2-mercaptobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Bromo-2-mercaptobenzothiazole: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2-mercaptobenzothiazole is a halogenated heterocyclic organic compound that holds significant interest in various scientific and industrial fields. Its unique chemical structure, featuring a benzothiazole core substituted with a bromine atom and a thiol group, imparts a range of useful properties. This technical guide provides a comprehensive overview of the chemical structure, synthesis, spectral characterization, and key applications of this compound, with a focus on its role as a vulcanization accelerator and its potential in medicinal chemistry. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Chemical Structure and Properties

This compound exists in a tautomeric equilibrium between the thiol and thione forms, with the thione form being predominant. The core structure consists of a bicyclic system where a benzene ring is fused to a thiazole ring. A bromine atom is attached at the 6-position of the benzene ring, and a mercapto (or thione) group is at the 2-position of the thiazole ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 51618-30-5 | N/A |

| Molecular Formula | C₇H₄BrNS₂ | N/A |

| Molecular Weight | 246.15 g/mol | N/A |

| Appearance | White to light yellow crystalline powder | N/A |

| Melting Point | 260-263 °C | N/A |

| Tautomerism | Exists primarily in the thione form (6-Bromo-1,3-benzothiazole-2(3H)-thione) | N/A |

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of a corresponding bromo-substituted aniline with carbon disulfide. A plausible and efficient method involves the use of 4-bromoaniline as the starting material.

Experimental Protocol: Synthesis from 4-Bromoaniline

This protocol outlines a two-step synthesis pathway starting from 4-bromoaniline.

Step 1: Synthesis of 2-Amino-5-bromobenzenethiol

-

Reaction Setup: In a well-ventilated fume hood, dissolve 17.2 g (0.1 mol) of 4-bromoaniline in 150 mL of toluene in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Addition of Sulfur Monochloride: While stirring vigorously, add 16.2 g (0.12 mol) of sulfur monochloride dropwise over a period of 30 minutes. An exothermic reaction will occur; maintain the temperature below 40 °C using an ice bath if necessary.

-

Heating: After the addition is complete, heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Hydrolysis: Cool the reaction mixture to room temperature and remove the toluene under reduced pressure. Suspend the resulting residue in a solution of 24 g (0.6 mol) of sodium hydroxide in 200 mL of ethanol and 50 mL of water.

-

Reflux: Heat the mixture to reflux for 2-3 hours.

-

Isolation and Purification: After cooling, pour the reaction mixture into 500 mL of ice-water and carefully acidify with concentrated hydrochloric acid to a pH of 6-7. Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude 2-amino-5-bromobenzenethiol can be recrystallized from an ethanol/water mixture.

Step 2: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve the purified 2-amino-5-bromobenzenethiol (0.1 mol) in a suitable solvent such as ethanol.

-

Reaction with Carbon Disulfide: Add an equimolar amount of carbon disulfide (CS₂) to the solution.

-

Cyclization: The reaction mixture is then heated under reflux. The cyclization is promoted by the presence of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and is typically carried out in a solvent like toluene at around 80°C.[1][2]

-

Isolation: After the reaction is complete (monitored by TLC), the mixture is cooled, and the product is isolated by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Spectral Characterization

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound. The following tables summarize the expected spectral data based on the analysis of closely related benzothiazole derivatives.[3][4][5]

Table 2: Predicted ¹H NMR Spectral Data for 6-Bromo-1,3-benzothiazole-2(3H)-thione

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~13.5 | br s | N-H (thione tautomer) |

| ~7.8 | d | Aromatic H |

| ~7.6 | d | Aromatic H |

| ~7.4 | dd | Aromatic H |

Table 3: Predicted ¹³C NMR Spectral Data for 6-Bromo-1,3-benzothiazole-2(3H)-thione

| Chemical Shift (δ, ppm) | Assignment |

| ~195 | C=S (thione) |

| ~140 | Aromatic C |

| ~135 | Aromatic C |

| ~128 | Aromatic C |

| ~125 | Aromatic C |

| ~122 | Aromatic C |

| ~118 | Aromatic C-Br |

Table 4: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-2900 | Medium | N-H stretch (thione) |

| ~2600-2500 | Weak | S-H stretch (thiol, if present) |

| ~1600 | Medium | C=C aromatic stretch |

| ~1500 | Strong | C=S stretch (thione) |

| ~1320 | Strong | C-N stretch |

| ~820 | Strong | C-H out-of-plane bend (aromatic) |

| ~670 | Medium | C-Br stretch |

Table 5: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Interpretation |

| 245/247 | Molecular ion peak [M]⁺ (presence of Br isotopes) |

| 212/214 | [M - SH]⁺ |

| 167 | [M - Br]⁺ |

| 134 | [M - Br - SH]⁺ |

Applications

Rubber Vulcanization Accelerator

2-Mercaptobenzothiazole and its derivatives are widely used as accelerators in the sulfur vulcanization of rubber.[6][7] These compounds increase the rate of vulcanization, allowing for lower processing temperatures and shorter curing times, which leads to improved physical properties of the rubber product. The presence of the bromo substituent in this compound can modify its activity and solubility in the rubber matrix.

The general mechanism involves the formation of an active sulfurating agent. The accelerator reacts with sulfur to form a complex, which then reacts with the polymer chains to create cross-links.

Medicinal Chemistry and Drug Development

The benzothiazole scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous biologically active compounds.[8] Derivatives of 2-mercaptobenzothiazole have been investigated for a wide range of therapeutic applications, including antimicrobial, antifungal, and anticancer activities.[8] The introduction of a bromine atom at the 6-position can enhance the lipophilicity and metabolic stability of the molecule, potentially leading to improved pharmacokinetic and pharmacodynamic properties. Further research into the biological activities of this compound and its derivatives is a promising area for the development of new therapeutic agents.

Conclusion

This compound is a versatile compound with a well-defined chemical structure and accessible synthetic routes. Its primary application lies in the rubber industry as a vulcanization accelerator, where it plays a crucial role in enhancing the properties of rubber materials. Furthermore, its structural features make it an attractive scaffold for the design and synthesis of novel drug candidates. The detailed experimental protocols and spectral data provided in this guide serve as a valuable resource for researchers and scientists working in the fields of materials science, organic synthesis, and medicinal chemistry, paving the way for further exploration of this important molecule.

References

- 1. Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide [organic-chemistry.org]

- 2. Synthesis of 2-mercaptobenzothiazoles via DBU-promoted tandem reaction of o-haloanilines and carbon disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 6-Bromo-2-methylsulfanyl-1,3-benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2 Mercaptobenzothiazole (MBT) Uses - IRO Water Treatment [irowater.com]

- 7. nbinno.com [nbinno.com]

- 8. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

6-Bromo-2-mercaptobenzothiazole: A Technical Guide for Researchers

CAS Number: 51618-30-5

Synonyms: 6-Bromo-1,3-benzothiazole-2-thiol, 6-Bromo-2(3H)-benzothiazolethione

This technical guide provides an in-depth overview of 6-Bromo-2-mercaptobenzothiazole, a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals engaged in the discovery and development of novel therapeutic agents.

Chemical and Physical Properties

This compound is a solid, sparingly soluble in water, with the following key properties:

| Property | Value | Source |

| Molecular Formula | C₇H₄BrNS₂ | [1][2] |

| Molecular Weight | 246.15 g/mol | [1][2] |

| Melting Point | 260-263 °C | [2] |

| Appearance | Predicted: Solid | N/A |

| Density (Predicted) | 1.93 g/cm³ | [2] |

| Boiling Point (Predicted) | 359.7 ± 44.0 °C | [2] |

Synthesis

A plausible and efficient two-step synthesis of this compound can be achieved starting from 4-bromoaniline. The initial step involves the formation of a key intermediate, 2-amino-5-bromothiophenol, via the Herz reaction. This is followed by a cyclization reaction with carbon disulfide to yield the final product.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Amino-5-bromothiophenol (Herz Reaction)

-

Reaction Setup: In a well-ventilated fume hood, dissolve 4-bromoaniline (1 equivalent) in a suitable solvent such as toluene.

-

Addition of Sulfur Monochloride: With vigorous stirring, add sulfur monochloride (1.2 equivalents) dropwise to the solution, maintaining the temperature below 40°C.

-

Heating: After the addition is complete, heat the reaction mixture to 60-70°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Hydrolysis: Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure. Suspend the residue in a solution of sodium hydroxide (6 equivalents) in a mixture of ethanol and water.

-

Reflux: Heat the mixture to reflux for 2-3 hours to facilitate hydrolysis.

-

Isolation and Purification: Cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude 2-amino-5-bromothiophenol can be purified by recrystallization from an ethanol/water mixture.[3]

Step 2: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a condenser, dissolve 2-amino-5-bromothiophenol (1 equivalent) in a suitable solvent like ethanol.

-

Addition of Carbon Disulfide: Add an excess of carbon disulfide (CS₂) to the solution.

-

Reflux: Heat the reaction mixture to reflux for several hours until the reaction is complete (monitor by TLC).

-

Isolation and Purification: Cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and dimethylformamide (DMF).

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons will appear in the downfield region (typically δ 7.0-8.0 ppm). The number of signals and their splitting patterns will be consistent with a trisubstituted benzene ring. The thiol proton (or N-H proton in the thione tautomer) is expected to be a broad singlet, and its chemical shift may vary depending on the solvent and concentration. |

| ¹³C NMR | Aromatic carbons will resonate in the range of δ 110-155 ppm. The thiocarbonyl carbon (C=S) is expected to appear further downfield, typically around δ 190-200 ppm. |

| IR Spectroscopy | Characteristic peaks are expected for N-H stretching (around 3400-3300 cm⁻¹), C-H aromatic stretching (around 3100-3000 cm⁻¹), C=N stretching (around 1600 cm⁻¹), and C=S stretching (around 1200-1050 cm⁻¹). The presence of the C-Br bond will likely result in a characteristic absorption in the fingerprint region.[4][5] |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (246.15 g/mol ). The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will result in a characteristic M+2 peak of similar intensity to the M⁺ peak. |

Biological Activities and Drug Development Potential

The benzothiazole scaffold is a "privileged" structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including antimicrobial, anticancer, and enzyme inhibitory effects.[6][7] The introduction of a bromine atom at the 6-position is anticipated to modulate these activities, potentially enhancing potency and selectivity.

Antimicrobial Activity

Derivatives of 2-mercaptobenzothiazole have shown significant activity against various bacterial and fungal strains.[6][8] The presence of electron-withdrawing groups, such as halogens, on the benzothiazole ring can influence the antimicrobial spectrum and potency.[9]

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

-

Compound Dilution: Prepare a series of twofold dilutions of this compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10]

Anticancer Activity

Halogenated benzothiazole derivatives have been investigated as potential anticancer agents.[4][11] They can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes or disruption of signaling pathways crucial for cancer cell survival.

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a suitable medium supplemented with fetal bovine serum.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Data Analysis: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits 50% of cell growth.[12]

Enzyme Inhibition

2-Mercaptobenzothiazole and its derivatives are known to inhibit various enzymes, including carbonic anhydrase, tyrosinase, and various kinases.[6][13] The specific inhibitory profile of the 6-bromo derivative would need to be determined through screening against a panel of relevant enzymes.

-

Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its specific substrate in an appropriate buffer.

-

Inhibition Assay: In a suitable assay format (e.g., 96-well plate), combine the enzyme, buffer, and various concentrations of this compound.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Detection: Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: Calculate the initial reaction rates at each inhibitor concentration and determine the IC₅₀ value. Further kinetic studies can be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[14]

Caption: Hypothetical signaling pathway for anticancer activity.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical routes, and its biological activity profile is anticipated to be of significant interest in the fields of antimicrobial and anticancer drug discovery. The experimental protocols provided in this guide offer a framework for the synthesis, characterization, and biological evaluation of this compound and its derivatives, paving the way for further research and development.

References

- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. rjpbcs.com [rjpbcs.com]

- 6. mdpi.com [mdpi.com]

- 7. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. repository.qu.edu.iq [repository.qu.edu.iq]

- 9. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 6-Bromo-2-mercaptobenzothiazole

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a detailed overview of the spectroscopic characteristics of 6-Bromo-2-mercaptobenzothiazole (CAS No: 51618-30-5; Molecular Formula: C₇H₄BrNS₂; Molecular Weight: 246.15 g/mol ).[1][2] Due to a scarcity of directly published empirical data for this specific compound, this document leverages spectral data from closely related and well-documented analogs, primarily 6-Chloro-benzo[d]thiazole-2-thiol and the parent compound 2-mercaptobenzothiazole.[3] This approach provides a robust predictive framework for the characterization of the target molecule. This guide includes tabulated FT-IR, NMR, and UV-Vis data, detailed experimental protocols for spectroscopic analyses, and visual workflows for synthesis and characterization.

Introduction

This compound belongs to the benzothiazole class of heterocyclic compounds. Benzothiazole derivatives are of significant interest in pharmaceutical and industrial chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] Furthermore, 2-mercaptobenzothiazole and its derivatives are widely used as vulcanization accelerators in the rubber industry and as corrosion inhibitors.[4][6] Accurate spectroscopic characterization is crucial for quality control, structural elucidation, and understanding the chemical behavior of these compounds.

Spectroscopic Data Analysis

The following sections present the expected spectroscopic data for this compound. The data is compiled by referencing analogous compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for determining the carbon-hydrogen framework of a molecule. The data presented below is extrapolated from the documented spectrum of 6-Chloro-benzo[d]thiazole-2-thiol, with adjustments for the bromo-substituent.[3]

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Predicted Coupling Constant (J) Hz |

|---|---|---|---|

| ~14.0 | Broad Singlet | -SH | - |

| ~7.6 | Doublet | Aromatic CH | ~2.0 |

| ~7.5 | Doublet of Doublets | Aromatic CH | ~8.5, 2.0 |

| ~7.3 | Doublet | Aromatic CH | ~8.5 |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~190.0 | C=S (Thione) |

| ~141.5 | Aromatic C-N |

| ~134.0 | Aromatic C-H |

| ~132.0 | Aromatic C-S |

| ~127.0 | Aromatic C-H |

| ~118.0 | Aromatic C-Br |

| ~115.0 | Aromatic C-H |

Solvent: DMSO-d₆

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule based on their vibrational frequencies. The predicted absorption peaks are based on characteristic values for benzothiazoles and aromatic bromine compounds.[4]

Table 3: Predicted FT-IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| ~3400 - 3100 | Medium | N-H Stretch (Thione tautomer) |

| ~3050 - 3000 | Weak | Aromatic C-H Stretch |

| ~2600 - 2550 | Weak | S-H Stretch (Thiol tautomer) |

| ~1600 - 1450 | Strong | C=C & C=N Aromatic Ring Stretching |

| ~1315 | Medium | C-N Stretch |

| ~1060 | Strong | C-Br Stretch |

| ~700 | Strong | C-S Stretch |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For 2-mercaptobenzothiazole in aqueous solution, two main absorption bands are observed, which are expected to be similarly present in its bromo-derivative.[7][8]

Table 4: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Solvent System |

|---|---|

| ~230 - 240 | Methanol/Water |

| ~310 - 325 | Methanol/Water |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound (C₇H₄BrNS₂), the molecular ion peak (M⁺) would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z Value (Predicted) | Assignment |

|---|---|

| 245 | [M]⁺ peak corresponding to the ⁷⁹Br isotope |

| 247 | [M+2]⁺ peak corresponding to the ⁸¹Br isotope |

Experimental Protocols

The following are generalized but detailed protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[9]

-

Data Acquisition:

-

For ¹H NMR, acquire at least 16 scans.

-

For ¹³C NMR, acquire at least 1024 scans.

-

-

Referencing: Report chemical shifts in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).[3]

FT-IR Spectroscopy Protocol

-

Sample Preparation: Prepare a solid sample by mixing ~1 mg of the compound with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet.

-

Instrumentation: Use a Perkin Elmer FT-IR spectrometer or equivalent.[9]

-

Data Acquisition: Record the spectrum in the spectral range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional group vibrations.

UV-Vis Spectroscopy Protocol

-

Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., methanol). Dilute the stock solution to an appropriate concentration (typically 10⁻⁴ to 10⁻⁵ M) to ensure the absorbance is within the linear range of the instrument (0.1 - 1.0 AU).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the sample from 200 to 800 nm, using the pure solvent as a blank reference.

-

Analysis: Identify the wavelengths of maximum absorbance (λmax).

Synthesis and Workflow Visualizations

Synthetic Workflow

A common and efficient route for the synthesis of 2-mercaptobenzothiazole derivatives involves the reaction of a corresponding aniline with carbon disulfide and sulfur under pressure.[6] For the target compound, this would involve 4-bromoaniline as the starting material.

Caption: General synthesis pathway for this compound.

Spectroscopic Characterization Workflow

Following synthesis and purification, a logical workflow is necessary to confirm the structure and purity of the final compound.

Caption: Standard workflow for the spectroscopic characterization of a synthesized compound.

References

- 1. chembk.com [chembk.com]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. repository.qu.edu.iq [repository.qu.edu.iq]

- 5. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. publications.iarc.who.int [publications.iarc.who.int]

- 7. 2-Mercaptobenzothiazole [webbook.nist.gov]

- 8. 2-Mercaptobenzothiazole [webbook.nist.gov]

- 9. mjas.analis.com.my [mjas.analis.com.my]

An In-Depth Technical Guide to 6-Bromo-2-mercaptobenzothiazole: Physicochemical Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-mercaptobenzothiazole is a halogenated derivative of the versatile heterocyclic compound 2-mercaptobenzothiazole (MBT). The introduction of a bromine atom at the 6-position of the benzothiazole ring system can significantly influence its physicochemical properties and biological activity. This modification can enhance membrane permeability and target binding, making it a compound of interest in medicinal chemistry and drug development.[1] This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of its key chemical reactions.

Physicochemical Characteristics

This compound presents as a white to light yellow crystalline powder with a slight odor.[2] A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₇H₄BrNS₂ | [3] |

| Molecular Weight | 246.15 g/mol | [3] |

| Melting Point | 260-263 °C | [3] |

| Boiling Point (Predicted) | 359.7 ± 44.0 °C at 760 mmHg | [3] |

| Density (Predicted) | 1.93 g/cm³ | [3] |

| Flash Point | 171.3 °C | [2] |

| Solubility | Sparingly soluble in water. Soluble in organic solvents like ethanol and dimethyl sulfoxide. | [2] |

| Appearance | White to light yellow crystalline powder | [2] |

| Odor | Slight | [2] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for researchers. The following protocols are based on established methods for the synthesis and analysis of related benzothiazole derivatives.

Synthesis of this compound

The synthesis of 2-mercaptobenzothiazole derivatives can be achieved through several routes, with a common method involving the reaction of an appropriately substituted aniline with carbon disulfide and sulfur.[4] For the synthesis of this compound, 4-bromoaniline would be the logical starting material.

Reaction:

4-Bromoaniline + Carbon Disulfide + Sulfur → this compound + Hydrogen Sulfide

Materials:

-

4-Bromoaniline

-

Carbon Disulfide (CS₂)

-

Sulfur (S)

-

High-pressure autoclave

-

Solvent (e.g., N,N-dimethylformamide - DMF)

-

Stirring mechanism

-

Heating mantle with temperature control

Procedure:

-

Charging the Reactor: In a high-pressure autoclave equipped with a stirrer, charge 4-bromoaniline, carbon disulfide, and elemental sulfur in appropriate molar ratios. A common industrial process for the synthesis of the parent 2-mercaptobenzothiazole involves reacting the components under elevated temperature and pressure.[5]

-

Reaction Conditions: Seal the autoclave and begin stirring. Gradually heat the mixture to the target reaction temperature (e.g., 240-250 °C) and pressure (e.g., 9-10 MPa).[5]

-

Reaction Monitoring: Maintain the reaction at the set temperature and pressure for a specified duration (e.g., 4-5 hours).[5] The reaction progress can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Cooling and Depressurization: After the reaction is complete, cool the autoclave to room temperature and carefully vent the by-product, hydrogen sulfide (H₂S), into a suitable scrubber (e.g., a sodium hydroxide solution).

-

Isolation of Crude Product: Open the autoclave and collect the crude reaction mixture. The crude product will likely be a solid or a slurry.

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, by-products, and other impurities. A combination of an acid-base wash and recrystallization is an effective method. A patented method for the purification of crude 2-mercaptobenzothiazole involves treatment with an aqueous alkali metal hydroxide solution followed by acidification.[6]

Materials:

-

Crude this compound

-

Aqueous sodium hydroxide (NaOH) solution (e.g., 5-10%)

-

Non-oxidizing mineral acid (e.g., hydrochloric acid or sulfuric acid)

-

Suitable recrystallization solvent or solvent mixture (e.g., toluene and isopropanol/acetone)[7]

-

Beakers, flasks, and other standard laboratory glassware

-

Heating and stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel and vacuum flask)

-

pH paper or pH meter

Procedure:

-

Alkaline Wash:

-

Suspend the crude this compound in an aqueous sodium hydroxide solution with vigorous stirring. The mercapto group will be deprotonated to form the water-soluble sodium salt.[6]

-

Heat the mixture to approximately 70-90 °C for 30 minutes to 4 hours to ensure complete salt formation and dissolution of the product.[6]

-

Filter the hot alkaline solution to remove any insoluble impurities.[6]

-

-

Acidification and Precipitation:

-

Cool the filtrate to room temperature.

-

Slowly add a non-oxidizing mineral acid to the filtrate with stirring to precipitate the purified this compound. Monitor the pH to ensure complete precipitation (typically acidic pH).

-

Collect the precipitated solid by vacuum filtration.

-

-

Washing and Initial Drying:

-

Wash the filter cake with deionized water until the washings are neutral to remove any residual acid and salts.

-

Partially dry the product on the filter by pulling air through it.

-

-

Recrystallization:

-

Dissolve the partially dried product in a minimum amount of a hot, suitable recrystallization solvent or solvent mixture (e.g., a mixture of toluene and isopropanol or toluene and acetone).[7]

-

If any insoluble impurities remain, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can maximize the yield.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

-

Final Drying:

-

Dry the purified crystals in a vacuum oven at an appropriate temperature to remove all traces of solvent.

-

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound and for monitoring reaction progress. The following is a general reverse-phase HPLC method that can be adapted and optimized.

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

-

Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Data acquisition and processing software.

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or phosphoric acid (for mobile phase modification)

-

Reference standard of this compound (of known purity)

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point for related compounds is a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape.[8] The exact ratio will need to be optimized (e.g., starting with 50:50 acetonitrile:water).

-

Standard Solution Preparation: Accurately weigh a small amount of the this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution of known concentration. Prepare a series of dilutions from the stock solution to create calibration standards.

-

Sample Preparation: Accurately weigh a sample of the synthesized and purified this compound and dissolve it in the same solvent used for the standard solutions to a concentration within the calibration range.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: Isocratic or gradient elution with an acetonitrile/water mixture (acidified).

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: e.g., 25-30 °C.

-

Detection Wavelength: Monitor the UV absorbance at a wavelength where the compound has a strong absorbance (this can be determined by running a UV scan of a standard solution). A wavelength around 240 nm has been used for similar compounds.[9]

-

Injection Volume: e.g., 10-20 µL.

-

-

Analysis:

-

Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

-

Inject the sample solution.

-

Identify the peak corresponding to this compound by comparing its retention time to that of the standard.

-

Quantify the purity of the sample by relating its peak area to the calibration curve.

-

Visualizations

Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis and purification of this compound.

Caption: Synthetic and purification workflow for this compound.

Key Chemical Reactions

The chemical reactivity of this compound is largely dictated by the mercapto (-SH) group and the benzothiazole ring system. The following diagram illustrates some key reactions.

Caption: Key chemical reactions of this compound.

Biological and Pharmacological Context

While specific signaling pathways for this compound are not extensively documented, the broader class of 2-mercaptobenzothiazole derivatives exhibits a wide range of biological activities. These include antimicrobial, antifungal, anti-inflammatory, and antitumor properties.[2][10] The mechanism of action is often attributed to the inhibition of various enzymes, such as monoamine oxidase and heat shock protein 90.[2] The introduction of the bromine atom at the 6-position is a strategy to potentially enhance these activities.[1] Further research is warranted to elucidate the specific molecular targets and signaling pathways modulated by this particular derivative.

Conclusion

This compound is a compound with significant potential in various fields, particularly in medicinal chemistry. This guide provides a foundational understanding of its physicochemical properties and offers detailed, adaptable protocols for its synthesis, purification, and analysis. The provided visualizations of the synthetic workflow and key chemical reactions serve as valuable tools for researchers. As interest in benzothiazole derivatives continues to grow, a thorough understanding of compounds like this compound will be crucial for the development of new therapeutic agents and other advanced materials.

References

- 1. scribd.com [scribd.com]

- 2. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. US4343946A - Purification of 2-mercaptobenzothiazole - Google Patents [patents.google.com]

- 7. CN105061357A - 2-mercaptobenzothiazole refining method - Google Patents [patents.google.com]

- 8. Separation of 2-Mercaptobenzothiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. ijpsonline.com [ijpsonline.com]

- 10. mdpi.com [mdpi.com]

"6-Bromo-2-mercaptobenzothiazole molecular weight and formula"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, a representative synthetic protocol, and a potential mechanism of action for 6-Bromo-2-mercaptobenzothiazole. This compound belongs to the 2-mercaptobenzothiazole (MBT) class of heterocyclic compounds, which are recognized for their wide-ranging industrial and pharmacological applications. Derivatives of MBT are investigated for their potential as antimicrobial, anti-inflammatory, and antitumor agents.[1][2]

Core Compound Data: this compound

The fundamental molecular and physical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄BrNS₂ | [1][3][4][5] |

| Molecular Weight | 246.15 g/mol | [3][5] |

| CAS Number | 51618-30-5 | [1] |

| Appearance | White solid | [3] |

| Melting Point | 260-263 °C | [3][6] |

| Boiling Point | 359.7 ± 44.0 °C (Predicted) | [3][6] |

| Density | 1.93 g/cm³ | [3][6] |

Experimental Protocols: Synthesis of this compound

Reaction: Synthesis via Cyclization of a Haloaniline Precursor.

Materials:

-

4-Bromo-2-amino-thiophenol (or a suitable 2-halo-4-bromoaniline precursor)

-

Carbon disulfide (CS₂)

-

A high-boiling point solvent (e.g., N,N-dimethylformamide - DMF)

-

Base (e.g., potassium carbonate - K₂CO₃ or 1,8-Diazabicyclo[5.4.0]undec-7-ene - DBU)[1]

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate for extraction

-

Anhydrous sodium sulfate for drying

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the 4-bromo-2-amino-thiophenol precursor (1 equivalent) in DMF.

-

Add the base (e.g., DBU, 2 equivalents) to the solution.

-

Slowly add carbon disulfide (2 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with 1N HCl, which should precipitate the crude product.

-

Filter the precipitate and wash with water.

-

For further purification, the crude solid can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

-

Alternatively, the acidified mixture can be extracted with ethyl acetate. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product for subsequent purification.

Potential Mechanism of Action: Protein Haptenation

One of the proposed mechanisms for the biological activity and potential sensitization effects of 2-mercaptobenzothiazole derivatives involves their ability to act as haptens. The thiol group is critical to this activity. MBT can be oxidized to its disulfide dimer, which can then react with cysteine residues in proteins via disulfide exchange. This covalent modification of proteins can trigger an immune response.

Caption: Proposed haptenation pathway of this compound.

References

- 1. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole - Google Patents [patents.google.com]

- 5. [PDF] Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]

- 6. chembk.com [chembk.com]

"isomers and tautomers of 6-Bromo-2-mercaptobenzothiazole"

An In-depth Technical Guide on the Isomers and Tautomers of 6-Bromo-2-mercaptobenzothiazole

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the isomeric and tautomeric forms of this compound, a significant heterocyclic compound with applications in medicinal chemistry and materials science. The document elucidates the structural nuances, relative stability, and physicochemical properties of its isomers and tautomers. Detailed experimental protocols for synthesis and characterization, including X-ray crystallography, NMR, and UV-Vis spectroscopy, are presented. The guide employs structured data tables for quantitative comparison and utilizes Graphviz diagrams to visualize molecular structures and experimental workflows, offering a thorough resource for professionals in the field.

Introduction to this compound

This compound belongs to the family of benzothiazoles, which are bicyclic compounds consisting of a benzene ring fused to a thiazole ring. The "2-mercapto" designation indicates the presence of a thiol (-SH) group at the 2-position of the benzothiazole core. These compounds are known for a wide array of biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties.[1][2] A critical feature of 2-mercaptobenzothiazoles is their existence in a tautomeric equilibrium between a thiol form and a thione form. Understanding this equilibrium and the influence of substituents, such as the bromine atom at the 6-position, is crucial for predicting the molecule's reactivity, biological interactions, and physical properties.

Isomerism in Bromo-2-mercaptobenzothiazole

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For Bromo-2-mercaptobenzothiazole, positional isomerism is of primary interest, where the bromine atom can be attached to different positions on the benzene ring. While this guide focuses on the 6-Bromo isomer, other positional isomers include 4-Bromo, 5-Bromo, and 7-Bromo derivatives. The specific position of the bromine atom significantly influences the electronic properties and, consequently, the biological activity of the molecule.

Caption: Positional isomers of Bromo-2-mercaptobenzothiazole.

Thiol-Thione Tautomerism

Tautomers are isomers of a compound that readily interconvert, with the formal migration of a hydrogen atom or proton, accompanied by a switch of a single bond and adjacent double bond. This compound exhibits a classic thiol-thione tautomerism.

-

Thiol Form: 6-Bromo-1,3-benzothiazole-2-thiol. This form contains a sulfur-hydrogen (S-H) bond and an endocyclic carbon-nitrogen double bond (C=N).

-

Thione Form: 6-Bromo-3H-1,3-benzothiazole-2-thione. This form features a carbon-sulfur double bond (C=S) and a nitrogen-hydrogen (N-H) bond.

Theoretical calculations and experimental evidence from X-ray crystallography and NMR spectroscopy have shown that the thione tautomer is the more stable and predominant form in both the solid state and in solution.[3][4][5][6] The greater stability of the thione form is often attributed to the aromaticity of the benzene ring being better preserved and the favorable energetics of the thioamide-like group.

Caption: Thiol-Thione tautomerism in this compound.

Physicochemical and Spectroscopic Data

The properties of this compound are essential for its application in research and development. The following table summarizes key quantitative data for the compound.

| Property | Value | Reference(s) |

| CAS Number | 51618-30-5 | [7][8][9] |

| Molecular Formula | C₇H₄BrNS₂ | [7][8][9] |

| Molecular Weight | 246.15 g/mol | [7][8][9] |

| Appearance | White to light yellow crystalline powder | [7] |

| Melting Point | 260-263 °C | [8][10] |

| Boiling Point | 359.7 °C at 760 mmHg (Predicted) | [8][10] |

| Density | 1.9 g/cm³ (Predicted) | [8] |

| UV-Vis λmax (in solution) | ~230-240 nm and ~310-320 nm | [11] |

Experimental Protocols

Synthesis

The synthesis of this compound can be achieved through various routes. A common approach involves the reaction of a corresponding bromo-substituted aniline with carbon disulfide.

Protocol: Synthesis from 4-Bromo-2-aminothiophenol

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 4-Bromo-2-aminothiophenol in a suitable solvent such as ethanol.

-

Reagent Addition: Slowly add an equimolar amount of carbon disulfide (CS₂) to the solution.

-

Reaction Conditions: Add a base, such as sodium hydroxide or potassium hydroxide, to catalyze the cyclization. Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture to room temperature. Acidify the solution with a dilute acid (e.g., HCl) to precipitate the product.

-

Purification: Filter the crude product, wash with water, and dry. Recrystallize from a suitable solvent like ethanol or an ethanol/water mixture to obtain pure this compound.

Characterization Methods

Accurate characterization is essential to confirm the structure and identify the dominant tautomeric form.

X-ray Crystallography: This is the definitive method for determining the solid-state structure.

-

Crystal Growth: Grow single crystals of the synthesized compound, often by slow evaporation of a saturated solution. This can be a trial-and-error process involving various solvents.

-

Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam. The resulting diffraction pattern is recorded on a detector.[12]

-

Structure Solution: The diffraction data is processed to calculate an electron density map, from which the positions of the atoms can be determined.[13][14] For this compound, this technique confirms the thione structure in the crystal lattice by locating the hydrogen atom on the nitrogen and revealing a C=S double bond length.[4]

NMR Spectroscopy: NMR provides structural information in solution.

-

Sample Preparation: Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons. The N-H proton of the thione form typically appears as a broad singlet at a downfield chemical shift (e.g., ~13.7 ppm for the parent compound), which can be exchanged with D₂O.[4]

-

¹³C NMR: The key signal for distinguishing tautomers is the C2 carbon. In the thione form, the C=S carbon resonates at a significantly downfield position (e.g., ~191 ppm for the parent compound), whereas the C-SH carbon of the thiol form would be expected at a much higher field.[4]

UV-Vis Spectroscopy: This technique is useful for studying the tautomeric equilibrium in different solvents.

-

Sample Preparation: Prepare dilute solutions of the compound in solvents of varying polarity (e.g., hexane, ethanol, water).

-

Spectral Acquisition: Record the absorption spectrum over the UV-Vis range (typically 200-400 nm).

-

Analysis: The thiol and thione tautomers have distinct electronic transitions and thus different absorption maxima. Changes in the relative intensities of these peaks with solvent polarity can provide insights into the position of the tautomeric equilibrium.[11][15] For 2-mercaptobenzothiazole, two main absorption bands are observed, and their positions and intensities are pH-dependent, reflecting the equilibrium between the neutral thione form and the deprotonated thiolate anion.[11]

Caption: Workflow for synthesis and characterization.

Structure-Activity Relationships and Applications

The biological activity of this compound is intrinsically linked to its structure. The thiol-thione tautomerism is critical, as the two forms present different hydrogen bonding capabilities and coordination sites for metal ions in enzymes. The thione form, with its N-H group and C=S group, can act as a bidentate ligand. The lipophilicity and electronic properties conferred by the bromine atom at the 6-position can enhance membrane permeability and modulate binding affinity to biological targets. Derivatives of 2-mercaptobenzothiazole are investigated as inhibitors of various enzymes and as antimicrobial agents, making the 6-bromo derivative a compound of significant interest in drug discovery and development.[1]

Caption: Logical flow from structure to potential applications.

Conclusion

This compound is a structurally dynamic molecule characterized by significant thiol-thione tautomerism, with a strong preference for the more stable thione form. Its positional isomerism and the electronic influence of the bromine substituent are key determinants of its physicochemical properties and biological activity. The experimental protocols detailed herein, particularly X-ray crystallography and NMR spectroscopy, provide robust methods for its definitive characterization. This guide serves as a foundational resource for researchers aiming to synthesize, characterize, and explore the applications of this versatile benzothiazole derivative in drug development and beyond.

References

- 1. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]

- 6. ccsenet.org [ccsenet.org]

- 7. Page loading... [guidechem.com]

- 8. echemi.com [echemi.com]

- 9. scbt.com [scbt.com]

- 10. chembk.com [chembk.com]

- 11. hereon.de [hereon.de]

- 12. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. people.bu.edu [people.bu.edu]

- 14. brain.fuw.edu.pl [brain.fuw.edu.pl]

- 15. cdnsciencepub.com [cdnsciencepub.com]

Solubility of 6-Bromo-2-mercaptobenzothiazole: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Bromo-2-mercaptobenzothiazole. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document outlines the expected solubility profile based on the known properties of the parent compound, 2-mercaptobenzothiazole (MBT), and general principles of organic chemistry. Furthermore, this guide details established experimental protocols for the precise determination of solubility, enabling researchers to generate accurate data for their specific applications.

Core Concepts: Understanding the Solubility of Benzothiazole Derivatives

The solubility of a compound is a critical physicochemical parameter that influences its behavior in various applications, from reaction kinetics in synthetic chemistry to bioavailability in drug development. The principle of "like dissolves like" is the cornerstone for predicting solubility. This compound is a heterocyclic compound with a rigid, aromatic benzothiazole core, a polarizable mercapto (-SH) group, and a lipophilic bromo-substituent.

The presence of the bromine atom, an electron-withdrawing group, increases the molecule's lipophilicity and molecular weight compared to the parent compound, 2-mercaptobenzothiazole. This substitution is expected to decrease its solubility in polar solvents like water and increase its solubility in non-polar organic solvents. The mercapto group can participate in hydrogen bonding, which may enhance solubility in protic solvents.

Predicted Solubility Profile of this compound

Based on the structure and comparison with 2-mercaptobenzothiazole, the following qualitative solubility profile for this compound is anticipated:

-

High Solubility: In polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can effectively solvate the polarizable aromatic system.

-

Moderate to Good Solubility: In chlorinated solvents like dichloromethane and chloroform, as well as in ethers like tetrahydrofuran (THF). Ketones such as acetone are also expected to be effective solvents.

-

Moderate Solubility: In alcohols like methanol, ethanol, and isopropanol. The solubility is likely to increase with temperature, a property that can be exploited for recrystallization. For instance, the related compound 2,6-dibromo benzothiazole is recrystallized from isopropanol, suggesting that this compound would also exhibit good solubility in this solvent at elevated temperatures.[1]

-

Low to Sparingly Soluble: In non-polar aliphatic hydrocarbons such as hexane and cyclohexane.

-

Sparingly Soluble to Insoluble: In water. The parent compound, 2-mercaptobenzothiazole, is sparingly soluble in water, and the addition of a bromine atom is expected to further decrease aqueous solubility.[2]

Quantitative Solubility Data for 2-Mercaptobenzothiazole (Analogue)

To provide a quantitative reference, the following table summarizes the experimental mole fraction solubility (x₁) of the parent compound, 2-mercaptobenzothiazole (MBT), in various organic solvents at different temperatures. This data can serve as a valuable baseline for estimating the solubility of this compound. It is important to note that the bromo-substituent will alter these values.

| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) of 2-Mercaptobenzothiazole |

| Methanol | 298.15 | 0.0152 |

| 318.15 | 0.0335 | |

| Ethanol | 298.15 | 0.0198 |

| 318.15 | 0.0432 | |

| Isopropanol | 298.15 | 0.0221 |

| 318.15 | 0.0518 | |

| Acetone | 298.15 | 0.1135 |

| 318.15 | 0.2011 | |

| Ethyl Acetate | 298.15 | 0.0689 |

| 318.15 | 0.1354 | |

| Acetonitrile | 298.15 | 0.0412 |

| 318.15 | 0.0856 | |

| Dichloromethane | 298.15 | 0.0576 |

| 318.15 | 0.1123 | |

| Chloroform | 298.15 | 0.0498 |

| 318.15 | 0.0987 | |

| Toluene | 298.15 | 0.0287 |

| 318.15 | 0.0621 | |

| Tetrahydrofuran | 298.15 | 0.1324 |

| 318.15 | 0.2345 | |

| 1,4-Dioxane | 298.15 | 0.1021 |

| 318.15 | 0.1876 |

Note: This data is for the parent compound 2-mercaptobenzothiazole and should be used as an estimation for this compound.

Experimental Protocols for Solubility Determination

For accurate and reliable solubility data, it is imperative to perform experimental measurements. The "shake-flask" method is the gold standard for determining equilibrium solubility.

Shake-Flask Method for Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Apparatus:

-

Thermostatic shaker bath with precise temperature control (±0.1 °C)

-

Analytical balance (±0.1 mg)

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Add a known volume or mass of the desired solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials and place them in the thermostatic shaker bath set to the desired temperature.

-

Agitate the vials for a sufficient period to reach equilibrium. For poorly soluble compounds, this may take 24 to 72 hours. Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed in the thermostatic bath for a period (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method against a calibration curve prepared with known concentrations of the compound.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The solubility can be expressed in various units, such as mg/mL, g/L, or mol/L.

-

Logical Framework for Solvent Selection

The selection of an appropriate solvent is critical for various applications, from chemical synthesis to formulation development. The following diagram illustrates a logical approach to solvent screening for this compound.

References

"history and discovery of 2-mercaptobenzothiazole derivatives"

An In-depth Technical Guide on the History and Discovery of 2-Mercaptobenzothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Mercaptobenzothiazole (MBT) and its derivatives represent a cornerstone class of heterocyclic compounds, whose journey spans from revolutionizing industrial processes to emerging as a privileged scaffold in medicinal chemistry. First discovered as a potent accelerator for rubber vulcanization, the unique chemical properties of the benzothiazole ring and its thiol substituent have paved the way for a vast array of applications. This technical guide provides a comprehensive overview of the history, discovery, synthesis, and multifaceted applications of these compounds. It details key experimental methodologies, summarizes quantitative data on their biological activities, and illustrates critical chemical and biological pathways, offering a foundational resource for professionals engaged in chemical research and drug development.

History and Discovery

The genesis of 2-mercaptobenzothiazole is intrinsically linked to the automotive industry's rapid growth in the early 20th century. The demand for more durable and resilient rubber tires spurred research into improving the sulfur vulcanization process. The initial methods were slow and required high temperatures, often degrading the rubber's quality.

The discovery of MBT is credited to the chemist A.W. Hofmann, who first prepared it by reacting 2-aminothiophenol with carbon disulfide.[1][2] However, its industrial significance was not realized until the 1920s, when researchers at Pirelli and Goodyear Tire & Rubber demonstrated its remarkable efficacy as a vulcanization accelerator.[3] This breakthrough allowed rubber to be vulcanized with less sulfur and at milder temperatures, yielding a stronger, more durable product.[4][5] This discovery was a pivotal moment, replacing toxic and inefficient accelerators and setting a new standard in rubber manufacturing.[5] Since this initial application, the scope of MBT's utility has expanded dramatically, leading to its use as a corrosion inhibitor, fungicide, and a versatile building block in the synthesis of pharmacologically active agents.[6][7]

Synthesis of 2-Mercaptobenzothiazole and Its Derivatives

Industrial Synthesis of 2-Mercaptobenzothiazole

The primary industrial method for synthesizing MBT involves the high-temperature and high-pressure reaction of aniline, carbon disulfide, and sulfur.[8] This process, while effective, has been optimized over the years to improve yield and develop greener synthesis protocols.[1][4]

Figure 1: Industrial synthesis of 2-Mercaptobenzothiazole.

More recent synthetic strategies avoid harsh conditions. One efficient method involves a tandem reaction between o-haloanilines and carbon disulfide, promoted by the organic base DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), to produce MBT derivatives in good to excellent yields.[6][9]

Synthesis of Derivatives

The thiol group at the 2-position of the MBT scaffold is a key functional handle for derivatization. Functionalization of this SH group is a critical step in creating derivatives with specific biological activities.[10] Common synthetic transformations include S-alkylation, S-arylation, and oxidation to disulfides like 2,2′-dithiobis(benzothiazole) (MBTS).[6][10]

Key Applications

Rubber Industry

The predominant use of MBT and its derivatives remains in the rubber industry as vulcanization accelerators.[5] They significantly shorten the curing time and improve the physical properties of rubber products like tires, shoes, and belts.[11][12] Different derivatives offer varied curing speeds and properties.

| Derivative | Common Name | Key Feature | Primary Use |

| 2-Mercaptobenzothiazole | MBT | Fast-curing primary accelerator | General-purpose rubber goods, tires, footwear[5][11] |

| 2,2'-Dithiobis(benzothiazole) | MBTS | Slower onset of cure than MBT, provides scorch safety | Tires, industrial rubber products[6] |

| Zinc 2-mercaptobenzothiazole | ZMBT | Secondary accelerator, especially in latex | Latex foam vulcanization, adhesives[5][13] |

| N-Cyclohexyl-2-benzothiazolesulfenamide | CBS | Delayed-action accelerator, fast cure rate | Tire manufacturing, belts, hoses[4] |

Table 1. Common 2-Mercaptobenzothiazole Derivatives in the Rubber Industry.

Corrosion Inhibition

MBT and its derivatives are highly effective corrosion inhibitors, particularly for copper and its alloys.[3][11] They function by adsorbing onto the metal surface, forming a protective film that prevents contact with corrosive agents.[1] This property makes them valuable additives in antifreeze, cooling systems, cutting fluids, and hydraulic oils.[5][14]

Figure 2: Mechanism of corrosion inhibition by MBT on a metal surface.

Biological and Pharmaceutical Activities

The benzothiazole nucleus is a "privileged scaffold" in medicinal chemistry, and MBT derivatives have been extensively studied for a wide range of pharmacological activities.[6][15] These include antimicrobial, antifungal, anti-inflammatory, antitumor, and antitubercular properties.[6][16][17]

| Derivative Class | Biological Activity | Quantitative Data Example | Reference |

| 2-(Alkenylthio)-5-aminobenzothiazoles | Antifungal (against Candida albicans) | MIC: 15.6 µg/mL | [6][18] |

| Azetidinone-substituted MBTs | Antibacterial (against Staphylococcus aureus) | Inhibition Zone: 16–22 mm | [6][18] |

| Various S-substituted MBTs | α-Glucosidase Inhibition (Antidiabetic) | IC₅₀: 31.21 - 208.63 µM (compared to Acarbose IC₅₀: 875.75 µM) | [19] |

| Benzothiazole-2-thiol derivatives | Apoptosis Induction (Anticancer) | - | [16] |

Table 2. Selected Biological Activities of 2-Mercaptobenzothiazole Derivatives.

Experimental Protocols

General Protocol for Synthesis of 2-(Benzylthio)benzothiazole Derivatives

This protocol is a representative example of the S-alkylation of MBT, a common method for creating derivatives.[6]

-

Preparation of Sodium Salt: Dissolve 2-mercaptobenzothiazole (1.0 eq) in N,N-dimethylformamide (DMF) at room temperature. Add sodium hydride (NaH) or another suitable base (e.g., K₂CO₃) (1.1 eq) portion-wise. Stir the mixture for 30 minutes to form the sodium salt of MBT.

-

Nucleophilic Substitution: Add the appropriate substituted benzyl halide (e.g., benzyl bromide) (1.1 eq) dropwise to the solution.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Pour the reaction mixture into ice-cold water. A solid precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with distilled water to remove residual DMF and salts.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 2-(benzylthio)benzothiazole derivative.

-

Characterization: Confirm the structure of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Figure 3: Experimental workflow for the synthesis of S-alkylated MBT derivatives.

Signaling Pathways and Mechanisms of Action

The diverse biological effects of MBT derivatives stem from their ability to interact with various cellular targets and pathways. They are known inhibitors of several key enzymes, including monoamine oxidase, heat shock protein 90 (Hsp90), and c-Jun N-terminal kinases.[6][15][17] In oncology, certain novel benzothiazole-2-thiol derivatives have been identified as potent inducers of apoptosis, a form of programmed cell death crucial for cancer therapy.[16][20]

Figure 4: Simplified signaling targets of anticancer MBT derivatives.

Conclusion

The history of 2-mercaptobenzothiazole is a compelling narrative of chemical innovation, beginning with a solution to an industrial challenge and blossoming into a field of significant medicinal potential. Its derivatives are now recognized for a wide spectrum of biological activities, making them attractive candidates for drug discovery programs. The synthetic accessibility and the ease of functionalization of the MBT core continue to fuel research into novel compounds with tailored properties. For researchers and drug development professionals, the MBT scaffold remains a valuable and promising platform for designing the next generation of therapeutic agents and advanced materials.

References

- 1. mdpi.com [mdpi.com]

- 2. US1891198A - Method of manufacturing mercaptobenzothiazole - Google Patents [patents.google.com]

- 3. Mercaptobenzothiazole, MBT Chemical - IRO Water Treatment [irowater.com]

- 4. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]

- 5. atamankimya.com [atamankimya.com]

- 6. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. publications.iarc.who.int [publications.iarc.who.int]

- 9. Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide [organic-chemistry.org]

- 10. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2 Mercaptobenzothiazole (MBT) Uses - IRO Water Treatment [irowater.com]

- 12. vcycletech.com [vcycletech.com]

- 13. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sodium 2-mercaptobenzothiazole | NaC7H4NS2 | CID 3714831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. [PDF] Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - ProQuest [proquest.com]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

Toxicology and Safety Profile of 6-Bromo-2-mercaptobenzothiazole: An In-depth Technical Guide

Disclaimer: Limited direct toxicological data is available for 6-Bromo-2-mercaptobenzothiazole. This guide provides a comprehensive overview of the toxicology of the parent compound, 2-mercaptobenzothiazole (MBT), as a primary surrogate for assessing potential hazards. Data on other bromo-substituted benzothiazole derivatives are included where available to provide additional context. The information herein is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a halogenated derivative of 2-mercaptobenzothiazole (MBT). Due to a lack of specific toxicological studies on the 6-bromo derivative, this guide leverages the extensive data available for MBT to provide a foundational understanding of its potential safety profile. MBT is recognized as a skin sensitizer and is classified as a substance that may cause an allergic skin reaction.[1][2] The International Agency for Research on Cancer (IARC) has classified MBT as "probably carcinogenic to humans" (Group 2A), based on sufficient evidence in experimental animals and limited evidence in humans.[3] This guide summarizes the available toxicological data, outlines relevant experimental protocols, and presents signaling pathways and experimental workflows to aid in the safety assessment of this compound and related compounds.

Acute Toxicity

No specific acute toxicity data (e.g., LD50, LC50) were found for this compound. However, extensive data is available for the parent compound, 2-mercaptobenzothiazole (MBT).

Table 1: Acute Toxicity of 2-Mercaptobenzothiazole (MBT)

| Route of Exposure | Species | Test | Value | Reference |

| Oral | Rat | LD50 | >2000 mg/kg bw | [4] |

| Oral | Rat | LD50 | 3800 mg/kg bw | [4] |

| Dermal | Rabbit | LD50 | >2000 mg/kg bw | [4] |

| Dermal | Rabbit | LD50 | >7,940 mg/kg bw | [5] |

| Inhalation | Rat | LC50 | >1270 mg/L (4h) | [4] |

Sub-lethal effects observed in animal studies with MBT include lethargy, weakness, reduced appetite, and changes in motor activity.[4]

Skin Sensitization

MBT is a well-documented skin sensitizer in humans and animals.[6][7] It is a common allergen associated with rubber products, leading to contact dermatitis.[7][8]

Experimental Evidence for Skin Sensitization of MBT:

-

Guinea Pig Maximization Test (GPMT): Positive responses were observed in 60% of guinea pigs, classifying MBT as a moderate sensitizer.[9]

-

Buehler Test: A modified Buehler test showed positive reactions in 20% of guinea pigs with a 0.5% solution and 70% with a 2% solution of MBT.[9]

-

Human Data: In patch-tested populations, the occurrence of MBT sensitization is reported to be between 0.9% and 7.8%.[7]

Given the known sensitizing properties of the parent compound, it is prudent to handle this compound with appropriate skin protection to avoid potential allergic reactions.

Genotoxicity and Mutagenicity

The genotoxic potential of MBT has been evaluated in various in vitro and in vivo assays, with mixed results. While some in vitro studies in mammalian cells have shown positive findings for clastogenic effects (chromosome damage), in vivo studies have generally been negative.[3]

Table 2: Genotoxicity of 2-Mercaptobenzothiazole (MBT)

| Assay Type | Test System | Metabolic Activation | Result | Reference |

| Ames Test | S. typhimurium | With & Without | Negative | [10] |

| Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | With | Inconclusive | [4] |

| Mouse Lymphoma Assay | L5178Y cells | With & Without | Negative | [4] |

Overall, while some in vitro data suggest a potential for clastogenicity at high concentrations, the available in vivo data for MBT do not indicate genotoxic effects.[3][6]

Carcinogenicity

The IARC has classified 2-mercaptobenzothiazole (MBT) as "probably carcinogenic to humans" (Group 2A).[3] This classification is based on sufficient evidence from animal studies and limited evidence from human epidemiological studies.

-

Human Studies: Some epidemiological studies of workers in the rubber industry have suggested a possible association between exposure to MBT and an increased risk of bladder cancer.[3][10]

-

Animal Studies: Oral administration of MBT in rats and mice has been shown to increase the incidence of certain tumors.[10][11] In a 103-week study in rats, increased incidences of ulcers and inflammation of the forestomach were observed.[4]

Experimental Protocols

Detailed experimental protocols for assessing the toxicology of novel benzothiazole derivatives are crucial for accurate risk assessment. Below is a general workflow for in vitro cytotoxicity evaluation.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from methodologies used for screening benzothiazole derivatives.[12]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the proliferation of cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG2)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-